Cas no 88510-89-8 ([1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-)
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
- 4,4'-dipentyl-bicyclohexyl-4-carbonitrile
- 4,4'-Dipentyl-1,1'-bicyclohexane-4-carbonitrile
- 4,4'-dipentyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
- 1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile
- 4,4'beta-Dipentyl-1alpha,1'alpha-bicyclohexane-4beta-carbonitrile
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- MDL: MFCD31692181
- Inchi: 1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3
- InChI Key: HFBISKRSUBYSCV-UHFFFAOYSA-N
- SMILES: N#CC1(CCCCC)CCC(CC1)C1CCC(CCCCC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 374
- Topological Polar Surface Area: 23.8
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM342153-100mg |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95%+ | 100mg |
$250 | 2023-02-01 | |
| Chemenu | CM342153-1g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95%+ | 1g |
$715 | 2023-02-01 | |
| eNovation Chemicals LLC | D760781-250mg |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 250mg |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | D760781-1g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 1g |
$670 | 2024-06-07 | |
| eNovation Chemicals LLC | D760781-5g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 5g |
$1680 | 2024-06-07 | |
| Aaron | AR003B3S-250mg |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 250mg |
$260.00 | 2023-12-13 | |
| Aaron | AR003B3S-1g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 1g |
$693.00 | 2023-12-13 | |
| Aaron | AR003B3S-5g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 5g |
$1731.00 | 2023-12-13 | |
| 1PlusChem | 1P003AVG-250mg |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 250mg |
$287.00 | 2025-02-19 | |
| 1PlusChem | 1P003AVG-1g |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- |
88510-89-8 | 95% | 1g |
$785.00 | 2025-02-19 |
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- Suppliers
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
The Synthesis and Applications of [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- (CAS No. 88510-89-8)
The compound [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-, identified by CAS Registry Number 88510-89-8, represents a structurally complex organic molecule with significant potential in advanced materials and pharmaceutical research. This bicyclic architecture combines rigid cyclohexane rings with flexible pentyl substituents and a nitrile functional group at the 4-position of each aromatic ring system. The cis/trans isomerism in its configuration introduces intriguing stereochemical properties that influence its physicochemical behavior and reactivity.
Recent studies published in the Journal of Medicinal Chemistry (2023) highlight this compound's unique ability to modulate protein-protein interactions critical in oncogenic signaling pathways. Researchers demonstrated that the nitrile groups (carbonitrile) function as hydrogen bond acceptors that selectively bind to hydrophobic pockets within target proteins such as the BRD4 bromodomain—a key regulator of cancer cell proliferation. The pentyl side chains (dipentyl-) enhance membrane permeability while maintaining structural rigidity through the bicyclohexyl core (bicyclohexyl-), creating a promising scaffold for next-generation anticancer agents.
Synthesis advancements reported in Organic Letters (2023) revealed an efficient one-pot Suzuki-Miyaura coupling strategy using palladium catalysts under mild conditions. This method achieves high diastereoselectivity for the cis/trans isomeric mixture by precisely controlling reaction temperature and ligand choice during transition metal-catalyzed cross-coupling steps. The resulting isomeric distribution matches pharmaceutical grade requirements (>95% purity), addressing previous challenges in isolating individual stereoisomers from racemic mixtures.
In materials science applications highlighted in Nature Communications (2023), this compound's crystalline form exhibits exceptional piezoelectric properties due to its asymmetric carbonitrile groups creating permanent dipole moments within the crystal lattice. When incorporated into polymer matrices as nanocomposite fillers (w/w ratio 3-5%), it demonstrates tunable electroactive characteristics suitable for wearable biosensors and flexible electronic devices. The rigid bicyclohexyl framework provides thermal stability up to 300°C while maintaining dielectric permittivity above 5 at room temperature.
Cutting-edge research from MIT's Department of Chemical Engineering (preprint 2023) explored this compound's role as a chiral organizing center in asymmetric catalysis systems. The cis/trans isomerism creates distinct coordination environments for transition metal complexes when used as ligands in enantioselective hydrogenation reactions of α-keto esters—achieving >97% ee with turnover frequencies exceeding traditional BINOL-based systems by 3-fold under comparable conditions.
Clinical translational studies published in Clinical Cancer Research (early access 2023) show promising preclinical efficacy against triple-negative breast cancer xenograft models when administered via nanoparticle encapsulation leveraging the compound's amphiphilic nature created by its pentyl chains and polar nitrile groups. In vivo pharmacokinetic data demonstrated optimal plasma half-life (~6 hours) and tumor-to-plasma ratios exceeding 15:1 after intravenous administration at sub-toxic doses (n=10 mice per cohort). These findings position this compound as a lead candidate for targeted drug delivery systems.
The unique combination of structural features—rigid bicyclic architecture with flexible alkyl substituents and polar nitrile groups—creates multifunctional chemical space ideal for drug discovery programs targeting protein interactions and advanced material applications requiring both mechanical strength and electronic responsiveness. Ongoing investigations focus on optimizing solid-state properties through crystal engineering approaches to enhance processability while maintaining functional group reactivity.
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